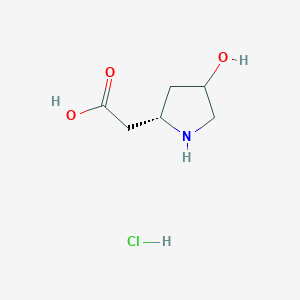
(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride: is a chemical compound with the molecular formula C13H19Cl2FN2. It is a derivative of piperidine, a common structural motif in medicinal chemistry, and contains both chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical properties and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-fluorobenzaldehyde, which is prepared by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.
Intermediate Formation: The aldehyde is then converted to 2-Chloro-6-fluorobenzyl chloride through a chlorination reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine form under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Chromyl chloride for the initial oxidation step.
Hydrolysis: Aqueous sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: Free amine form of the compound.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The piperidine moiety is common in many pharmacologically active compounds, making this compound a potential candidate for drug development.
Industry:
Chemical Manufacturing: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action for (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is not well-documented. compounds with similar structures often interact with biological targets such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents can enhance binding affinity and selectivity for specific molecular targets, potentially influencing pathways involved in neurological or metabolic processes .
Comparaison Avec Des Composés Similaires
2-Chloro-6-fluorobenzyl alcohol: Similar structure but with an alcohol group instead of the piperidine moiety.
2-Chloro-6-fluorobenzyl chloride: An intermediate in the synthesis of the target compound.
2-Chloro-6-fluorobenzaldehyde: The starting material for the synthesis.
Uniqueness:
Structural Features: The combination of chloro and fluoro substituents on the benzyl ring, along with the piperidine moiety, makes (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride unique in its chemical and potentially biological properties.
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15-16H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSHJWUJSVUELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Azoniaspiro[3.3]heptane-6-carboxylate](/img/structure/B7899672.png)


